6-Iodo Diosmin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Limited Availability and Focus as an Impurity

6-Iodo Diosmin is not a commonly studied compound in scientific research. It appears to be primarily available from chemical suppliers as a research tool or reference standard [, , ]. There is a lack of published research specifically investigating its properties or potential applications.

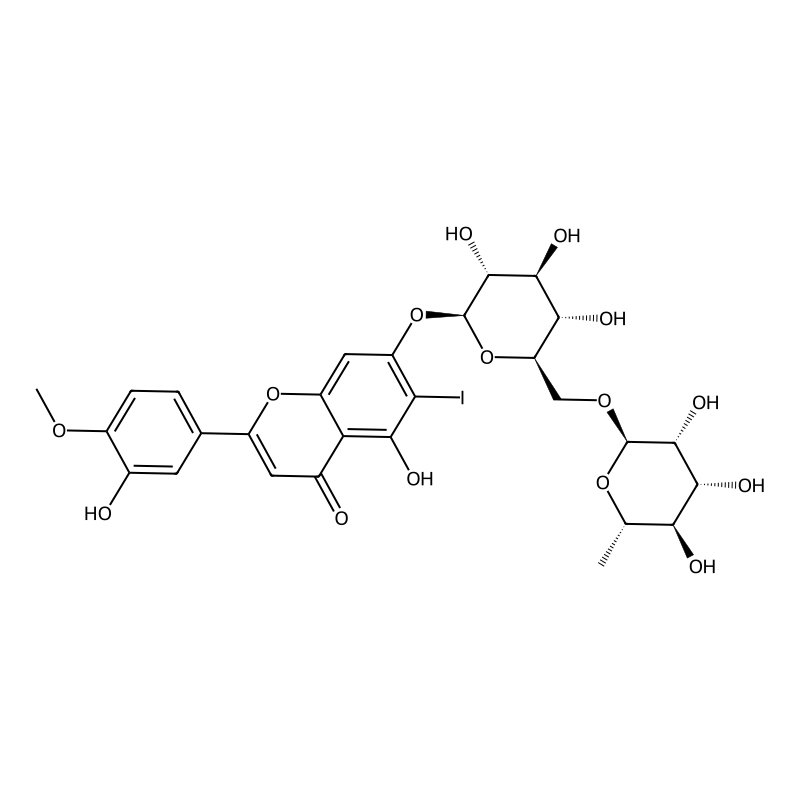

6-Iodo Diosmin is a chemical compound classified as a flavonoid, specifically a derivative of diosmin. Its molecular formula is with a molecular weight of 734.44 g/mol. The compound is characterized by the presence of an iodine atom at the 6-position of the diosmin structure, which differentiates it from its parent compound, diosmin. This modification may influence its biological activity and potential therapeutic applications .

The synthesis of 6-Iodo Diosmin typically involves the iodination of hesperidin, a flavonoid glycoside. The reaction can be summarized as follows:

- Iodination of Hesperidin: Hesperidin is treated with iodine in an organic solvent, often pyridine or dimethylformamide, under controlled heating conditions.

- Elimination of Hydrogen Iodide: The reaction conditions lead to the formation of 6-Iodo Diosmin through the elimination of hydrogen iodide .

The general reaction can be represented as:

6-Iodo Diosmin exhibits various biological activities that are similar to those of diosmin, including:

- Vasoprotective Effects: It has been shown to improve venous tone and reduce capillary permeability.

- Anti-inflammatory Properties: The compound may help in reducing inflammation and related symptoms.

- Antioxidant Activity: Like other flavonoids, it possesses antioxidant properties that can combat oxidative stress in cells .

Research indicates that the introduction of iodine may enhance these effects, potentially leading to greater efficacy in therapeutic applications.

The synthesis methods for 6-Iodo Diosmin generally follow these steps:

- Preparation of Hesperidin Solution: Hesperidin is dissolved in an appropriate solvent.

- Addition of Iodine: Iodine is added to the solution, often in the presence of a base like pyridine.

- Heating: The mixture is heated to facilitate the reaction, typically at temperatures around 100°C for several hours.

- Purification: The product is purified through crystallization or chromatography to isolate 6-Iodo Diosmin from byproducts and unreacted materials .

6-Iodo Diosmin has potential applications in various fields:

- Pharmaceuticals: It may be used in formulations aimed at treating venous insufficiency and related disorders.

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it could be incorporated into dietary supplements.

- Research: As a derivative of diosmin, it serves as a valuable compound for studying flavonoid chemistry and biological activity .

Several compounds share structural similarities with 6-Iodo Diosmin, including:

- Diosmin: The parent compound without the iodine substitution; known for its vasoprotective effects.

- Hesperidin: A glycoside precursor that serves as the starting material for synthesizing 6-Iodo Diosmin.

- Diosmetin: A methylated derivative of diosmin; exhibits similar biological activities but lacks the iodine atom.

- Isorhoifin: Another flavonoid that shares some structural characteristics but differs significantly in its biological profile.

Comparison TableCompound Unique Features Biological Activity 6-Iodo Diosmin Iodine at position 6 Enhanced anti-inflammatory properties Diosmin No iodine; parent compound Vasoprotective effects Hesperidin Glycoside form Antioxidant properties Diosmetin Methylated derivative Similar to diosmin but less potent Isorhoifin Structural variant Varies significantly in activity

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 6-Iodo Diosmin | Iodine at position 6 | Enhanced anti-inflammatory properties |

| Diosmin | No iodine; parent compound | Vasoprotective effects |

| Hesperidin | Glycoside form | Antioxidant properties |

| Diosmetin | Methylated derivative | Similar to diosmin but less potent |

| Isorhoifin | Structural variant | Varies significantly in activity |

The uniqueness of 6-Iodo Diosmin lies in its iodine substitution, which may enhance its pharmacological properties compared to similar compounds. Further studies are essential to fully understand its potential advantages in therapeutic applications.

Physical State and Appearance

6-Iodo Diosmin exists as a solid crystalline compound at room temperature [1] [2]. The compound presents as a pale yellow solid, yellow powder, or light yellow crystalline solid depending on the specific preparation method and purity [3] [1] [2]. This characteristic coloration is typical of flavonoid derivatives and reflects the extended conjugation system within the molecular structure. The solid state of the compound is maintained under standard laboratory conditions, making it suitable for handling and storage in conventional pharmaceutical and research applications.

The crystalline nature of 6-Iodo Diosmin contributes to its physical stability and allows for precise measurement and formulation in research applications. The yellow coloration serves as a visual indicator of compound identity and can assist in quality control assessments during handling and storage.

Melting Point and Thermal Stability

6-Iodo Diosmin exhibits thermal decomposition rather than conventional melting, with decomposition temperatures reported in the range of 199-200°C, 203-204°C, and 212-214°C with decomposition [1] [2] [4]. This variation in reported values may reflect differences in measurement conditions, heating rates, or sample purity. The decomposition behavior is characteristic of complex glycosidic flavonoids containing multiple hydroxyl groups and sugar moieties.

The compound demonstrates thermal stability under normal storage and handling conditions but begins to decompose at elevated temperatures [1] [4] [5]. This decomposition pattern is typical for flavonoid glycosides, where the sugar-aglycone bond and hydroxyl groups become susceptible to thermal degradation at high temperatures. The predicted boiling point of 922.9±65.0°C represents theoretical calculations rather than experimental observations, as the compound decomposes well before reaching this temperature [1] [6].

For practical applications, 6-Iodo Diosmin should be protected from excessive heat and stored under controlled temperature conditions to maintain structural integrity and prevent thermal degradation.

Solubility Profile

Solubility in Organic Solvents

6-Iodo Diosmin demonstrates limited solubility in dimethyl sulfoxide, described as "slightly soluble" [1] [7]. This solubility characteristic is important for analytical applications and formulation development. The compound shows solubility in organic solvents generally, though specific quantitative data for individual solvents beyond dimethyl sulfoxide is limited in the available literature [1].

The solubility behavior in organic solvents reflects the compound's molecular structure, which contains both hydrophilic sugar moieties and lipophilic aromatic regions. The presence of the iodine atom at the 6-position may influence the overall solubility profile compared to the parent diosmin compound, potentially affecting interactions with various organic solvent systems.

Aqueous Solubility Characteristics

6-Iodo Diosmin exhibits poor aqueous solubility under neutral conditions, being slightly soluble in aqueous base [1] [7]. This limited water solubility is characteristic of flavonoid compounds and is influenced by the extensive hydrogen bonding network within the molecule and the presence of multiple hydroxyl groups that, while capable of hydrogen bonding with water, do not provide sufficient solubilization.

The enhanced solubility in basic aqueous solutions suggests that deprotonation of phenolic hydroxyl groups occurs under alkaline conditions, increasing the ionic character and water solubility of the compound. This pH-dependent solubility behavior is important for analytical method development and potential pharmaceutical applications.

Spectroscopic Properties

Ultra-Violet Visible Spectroscopy

6-Iodo Diosmin, as a diosmin derivative, is expected to exhibit characteristic flavonoid absorption bands in the ultraviolet-visible region with lambda maximum values around 263.5 and 360 nanometers [8] [9]. These absorption maxima are typical of flavonoid compounds and reflect the extended conjugation system within the flavone nucleus.

The presence of the iodine substituent at the 6-position may cause spectral shifts compared to the parent diosmin compound, potentially affecting both the wavelength maxima and extinction coefficients. The ultraviolet-visible spectrum serves as an important analytical tool for compound identification and quantitative analysis in pharmaceutical and research applications.

Infrared Spectroscopy

Infrared spectroscopic analysis of 6-Iodo Diosmin reveals characteristic absorption bands consistent with its flavonoid structure. The carbonyl group produces a distinct absorption at 1660 wavenumbers [10] [11], representing the C=O stretch vibration of the flavone nucleus. Hydroxyl group stretching vibrations appear in the broad range of 3200-3700 wavenumbers [10] [11], reflecting the multiple OH groups present in both the aglycone and sugar portions of the molecule.

Phenolic ring carbon-carbon stretching and deformation vibrations are observed at 1501, 1572, and 1611 wavenumbers in Raman spectroscopy and at 1514, 1567, and 1611 wavenumbers in infrared spectroscopy [10] [11]. Additional characteristic absorptions include carbon-oxygen fragment vibrations at 1142 and 1289 wavenumbers [10] [11], which correspond to C-O-C and C-OH structural elements within the molecule.

Nuclear Magnetic Resonance Characteristics

Nuclear magnetic resonance spectroscopy of 6-Iodo Diosmin reveals complex spectral patterns due to the iodine substitution on the diosmin structure [12] [13]. The presence of iodine at the 6-position significantly modifies the electronic environment of nearby carbon and hydrogen atoms, resulting in altered chemical shifts and coupling patterns compared to the parent diosmin compound.

The complex sugar moiety contributes additional complexity to both proton and carbon-13 nuclear magnetic resonance spectra, with multiple overlapping signals from the glucose and rhamnose units. The aromatic region of the spectrum reflects the substitution pattern of the flavone nucleus, with the iodine substituent providing distinctive spectroscopic signatures that aid in structural confirmation and purity assessment.

Stability Parameters

6-Iodo Diosmin demonstrates chemical stability under recommended storage conditions [14] [5] [15]. The compound requires storage at minus 20 degrees Celsius in a freezer environment or temperatures between 0 to minus 20 degrees Celsius [1] [2] [14] for optimal long-term stability. These refrigerated storage conditions are essential for maintaining compound integrity over extended periods [2] [16] [14] [15].

The compound exhibits stability under normal laboratory conditions but requires protection from environmental factors that could promote degradation [14] [5] [15]. Light sensitivity is a consideration, requiring protection from direct illumination during storage and handling [16] [5]. The compound should be maintained in a dry, well-ventilated environment with containers kept tightly closed to prevent moisture absorption [16] [5] [15].

Incompatible materials include strong oxidizing agents and strong acids or alkalis [5] [15], which should be avoided during storage and handling to prevent chemical degradation. The compound's thermal decomposition occurs at temperatures of 199-214 degrees Celsius [1] [4] [5], establishing upper temperature limits for safe handling and processing.